6-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid
Description
6-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its unique structure, which includes a coumarin moiety linked to a hexanoic acid chain through an amide bond.
Properties
Molecular Formula |
C20H25NO7 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
6-[[2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C20H25NO7/c1-12-14(11-17(22)21-8-6-4-5-7-18(23)24)20(25)28-16-10-13(26-2)9-15(27-3)19(12)16/h9-10H,4-8,11H2,1-3H3,(H,21,22)(H,23,24) |
InChI Key |
WHVGPNZIWFNXFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid involves several steps. One common method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . The industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the coumarin moiety, especially at positions 3 and 4.
Scientific Research Applications
Biological Activities
The compound exhibits several notable biological properties attributed to its coumarin structure:
- Anticancer Activity : In vitro studies indicate that 6-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid can inhibit the proliferation of various cancer cell lines. Research has shown its efficacy against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 1.9 to 7.52 μg/mL for different derivatives .
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammatory mediators, suggesting applications in treating inflammatory diseases. Its mechanism may involve the modulation of specific enzymes and receptors involved in inflammatory pathways .
- Antioxidant Properties : Due to its structural features, the compound exhibits antioxidant activity, which may help protect cells from oxidative stress and related diseases.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Coumarin Core : The initial step involves synthesizing the coumarin backbone through reactions involving aromatic compounds.
- Acetylation and Amino Group Introduction : Subsequent steps include acetylation to introduce the acetylamino group and the addition of the hexanoic acid side chain, enhancing solubility and bioavailability compared to other coumarin derivatives.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- In Vitro Anticancer Studies : Research published in scientific journals has demonstrated that this compound can significantly inhibit the growth of MCF-7 breast cancer cells, indicating its potential as an anticancer agent .
- Anti-inflammatory Research : Studies have shown that derivatives of this compound can reduce pro-inflammatory cytokine production in macrophages, suggesting therapeutic applications in inflammatory conditions .
- Oxidative Stress Protection : Investigations into the antioxidant properties have revealed that this compound can protect cells from oxidative damage, further supporting its potential use in preventing oxidative stress-related diseases .
Mechanism of Action
The mechanism of action of 6-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid involves its interaction with specific molecular targets and pathways. The coumarin moiety is known to inhibit enzymes like DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division . This inhibition can lead to the suppression of microbial growth and cancer cell proliferation.
Comparison with Similar Compounds
Similar compounds include other coumarin derivatives such as:
Warfarin: An anticoagulant used to prevent blood clots.
Dicoumarol: Another anticoagulant with similar properties to warfarin.
7-Hydroxy-4-methyl coumarin: A precursor in the synthesis of various coumarin derivatives.
6-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid stands out due to its unique structure, which combines the biological activity of coumarins with the chemical versatility of hexanoic acid .
Biological Activity
The compound 6-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid is a derivative of chromen-2-one, a class of compounds known for their diverse biological activities. This article aims to elucidate its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C22H30N2O5 |
| Molecular Weight | 398.48 g/mol |
| IUPAC Name | This compound |
| InChI Key | WQKUVKYSJGFULB-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The chromen-2-one core has been shown to inhibit several enzymes involved in metabolic pathways. For instance, it has been reported to inhibit Mur enzymes in Mycobacterium tuberculosis, which are crucial for bacterial cell wall synthesis .
- Antioxidant Activity : The presence of methoxy groups enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties .
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory pathways, potentially making this derivative beneficial in treating inflammatory diseases.
Antitumor Activity
Recent studies have highlighted the antitumor properties of related compounds. For example, analogues of the chromen-2-one structure have shown significant inhibitory effects on tumor growth in animal models, with inhibition rates ranging from 37.2% to 48.2% against various cancer cell lines .
Antimicrobial Activity
The compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. It has been evaluated in vitro against various pathogens, demonstrating effective inhibition at low concentrations .
Case Studies
- Antitubercular Activity : A study focusing on the inhibition of MurB enzyme revealed that derivatives of chromen-2-one significantly reduced bacterial viability with IC50 values comparable to standard antitubercular drugs .
- Antioxidant Evaluation : Utilizing the DPPH assay, several derivatives were tested for their antioxidant capacity. Results indicated that certain substitutions on the chromen core enhanced antioxidant activity significantly compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
